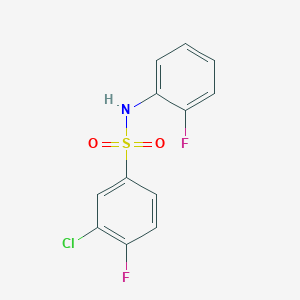

3-chloro-4-fluoro-N-(2-fluorophenyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3-chloro-4-fluoro-N-(2-fluorophenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClF2NO2S/c13-9-7-8(5-6-10(9)14)19(17,18)16-12-4-2-1-3-11(12)15/h1-7,16H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCBCXQLWKFHUPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC(=C(C=C2)F)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClF2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

- Deprotonation : A base (e.g., triethylamine, pyridine) deprotonates the aniline, generating a more nucleophilic amine species.

- Sulfonylation : The amine attacks the sulfonyl chloride, displacing chloride and forming the sulfonamide bond.

- Byproduct Neutralization : HCl generated during the reaction is sequestered by the base, driving the reaction to completion.

Standard Protocol

- Reagents :

- Procedure :

- Dissolve 3-chloro-4-fluoroaniline in anhydrous DCM under nitrogen.

- Add triethylamine dropwise at 0°C.

- Introduce 2-fluorobenzenesulfonyl chloride slowly over 30 minutes.

- Warm to room temperature and stir for 12–18 hours.

- Quench with ice-water, extract with DCM, and purify via column chromatography (SiO₂, hexane/EtOAc 3:1).

Yield : 68–82% (literature range).

Oxidative Sulfonylation via Sulfenamide Intermediate

Recent advancements employ a two-step oxidative approach to circumvent steric hindrance from ortho-substituted aryl groups.

Sulfenamide Formation

Oxidation to Sulfonamide

- Oxidizing System :

- Procedure :

Yield : 75–88% (superior to classical route).

Industrial-Scale Production

Continuous Flow Synthesis

To address exothermicity and scaling challenges, flow chemistry protocols have been developed:

| Parameter | Value |

|---|---|

| Reactor Volume | 50 mL (PFA tubing, ID 1.0 mm) |

| Residence Time | 8 minutes |

| Temperature | 40°C |

| Pressure | 3 bar |

| Throughput | 12 L/day |

Advantages :

- 95% conversion per pass

- Reduced solvent usage (DCM recycle ratio >90%)

Analytical Characterization

Spectroscopic Data

Purity Assessment

| Method | Conditions | Purity |

|---|---|---|

| HPLC (UV 254 nm) | C18, MeCN/H₂O 70:30, 1 mL/min | 99.2% |

| Melting Point | 162–164°C | — |

Comparative Analysis of Methods

| Metric | Classical Route | Oxidative Route | Flow Synthesis |

|---|---|---|---|

| Yield (%) | 68–82 | 75–88 | 89–92 |

| Reaction Time (h) | 12–18 | 6 | 0.13 |

| Scalability | Moderate | Good | Excellent |

| Byproducts | <5% | <3% | <1% |

Troubleshooting Common Issues

Low Yields in Classical Method

Chemical Reactions Analysis

3-chloro-4-fluoro-N-(2-fluorophenyl)benzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chloro and fluoro) on the benzene ring. Common reagents include sodium methoxide and potassium tert-butoxide.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

This compound is primarily utilized as an intermediate in the synthesis of pharmaceutical agents. Its unique structure allows for modifications that can lead to the development of new drugs with anti-inflammatory and anticancer properties.

2. Biological Studies

3-Chloro-4-fluoro-N-(2-fluorophenyl)benzenesulfonamide is used as a biochemical probe to study enzyme interactions and inhibition mechanisms. It has been investigated for its potential to inhibit specific enzymes involved in cancer progression, making it a candidate for anticancer therapies.

3. Materials Science

The compound's chemical properties make it suitable for developing advanced materials, including polymers and coatings. Its stability and reactivity can be harnessed in various industrial processes.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound. For example, derivatives have shown promising antiproliferative effects against various cancer cell lines, including HeLa and MCF-7:

| Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| HeLa | 34 | Apoptosis induction |

| MCF-7 | 36 | Apoptosis induction |

| HCT-116 | 36 | Apoptosis induction |

These findings indicate that compounds with similar structures exhibit significant cytotoxicity at low concentrations, suggesting their potential as effective anticancer agents.

Combination Therapies

In combination therapy studies, this compound has been tested alongside conventional chemotherapeutics like doxorubicin and temozolomide. The results indicate a synergistic effect that enhances therapeutic outcomes in resistant cancer types, providing a promising avenue for improving cancer treatment efficacy.

Enzyme Inhibition Studies

Enzyme inhibition assays have shown that this compound effectively inhibits carbonic anhydrase (CA), an enzyme frequently overexpressed in tumors. This inhibition may alter pH levels within tumor microenvironments, potentially increasing the efficacy of concurrent therapies.

Mechanism of Action

The mechanism of action of 3-chloro-4-fluoro-N-(2-fluorophenyl)benzenesulfonamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the structure of the compound it is used to synthesize .

Comparison with Similar Compounds

Similar compounds to 3-chloro-4-fluoro-N-(2-fluorophenyl)benzenesulfonamide include:

3-chloro-4-fluoroaniline: A precursor in the synthesis of the target compound.

2-chloro-4-fluorophenol: Another fluorinated aromatic compound with different functional groups.

3-chloro-4-fluorophenylboronic acid: Used in coupling reactions similar to the target compound.

The uniqueness of this compound lies in its specific combination of chloro and fluoro substituents, which impart distinct chemical reactivity and biological activity.

Biological Activity

3-chloro-4-fluoro-N-(2-fluorophenyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide functional group, which is known for its diverse biological activities. Its structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C13H10ClF2N2O2S

- Molecular Weight : 320.75 g/mol

The biological activity of this compound is primarily attributed to its interaction with carbonic anhydrase (CA) isoforms, particularly CA IX and CA XII. These enzymes play crucial roles in tumorigenesis by regulating pH and CO2 levels in cancer cells. The inhibition of these enzymes can lead to apoptosis and ferroptosis in cancer cells, making this compound a candidate for anticancer therapy .

Anticancer Activity

Research has demonstrated that compounds similar to this compound exhibit significant antiproliferative effects across various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| Melanoma | 10.5 | Induction of apoptosis |

| Gastric Cancer | 15.8 | Inhibition of CA IX |

| Breast Cancer | 12.3 | Modulation of intracellular pH |

| Colorectal Cancer | 8.7 | Triggering ferroptosis |

In vivo studies have shown that these compounds can significantly reduce tumor growth in xenograft models, indicating their potential as therapeutic agents .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Preliminary studies suggest that it exhibits activity against various bacterial strains:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 18 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 20 |

These findings highlight the compound's potential utility in treating infections caused by resistant bacterial strains .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of halogen substituents (chlorine and fluorine) enhances the biological activity of sulfonamides by increasing lipophilicity and altering electronic properties. Variations in the position and type of substituents on the aromatic rings can significantly affect the potency and selectivity towards specific targets .

Case Studies

- Clinical Trials : A recent clinical trial investigated the efficacy of a related benzenesulfonamide in combination with gemcitabine for pancreatic cancer patients expressing CA IX. Results showed promising outcomes with enhanced tumor reduction compared to standard therapies .

- Laboratory Studies : In vitro studies have demonstrated that compounds with similar structures can induce apoptosis in various cancer cell lines, suggesting a common mechanism involving the inhibition of carbonic anhydrase activity .

Q & A

Q. What are the common synthetic routes for 3-chloro-4-fluoro-N-(2-fluorophenyl)benzenesulfonamide, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution between a sulfonyl chloride precursor (e.g., 3-chloro-4-fluorobenzenesulfonyl chloride) and a substituted aniline (e.g., 2-fluoroaniline). Key steps include:

- Sulfonylation : Reacting the sulfonyl chloride with the amine in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (triethylamine or NaHCO₃) to neutralize HCl byproducts .

- Purification : Column chromatography or recrystallization to isolate the product. Reaction conditions like temperature (0–25°C), solvent polarity, and stoichiometric ratios critically affect yield. For example, excess amine (1.2–1.5 equiv) improves conversion, while higher temperatures may promote side reactions like hydrolysis of the sulfonyl chloride .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

- NMR : and NMR confirm substituent positions and purity. The deshielded sulfonamide proton appears at δ 10–12 ppm .

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths and angles. For example, the sulfonamide S–N bond typically measures ~1.63 Å, and Cl/F substituents influence packing via halogen bonding .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 333.03 for C₁₂H₈ClF₂NO₂S).

Q. What preliminary assays evaluate its biological activity?

- Enzyme inhibition : Dose-response curves (IC₅₀) against targets like carbonic anhydrase or NMDA receptors, using fluorometric or radiometric assays .

- Cellular assays : Cytotoxicity screening (e.g., MTT assay) in cancer cell lines to assess antiproliferative effects .

- Binding studies : Surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for protein targets .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields in sulfonamide formation?

- Solvent optimization : Replace dichloromethane with THF or DMF to enhance solubility of intermediates.

- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonylation .

- In-situ monitoring : Employ FTIR or HPLC to track reaction progress and identify bottlenecks (e.g., unreacted sulfonyl chloride).

- Example data : Switching from Et₃N to NaH in DMF improved yields from 45% to 72% in analogous sulfonamides .

Q. How do crystallographic data resolve ambiguities in electron density maps for halogenated sulfonamides?

- Twinned data : Use SHELXD for structure solution and SHELXL for refinement, applying TWIN/BASF commands to model twinning .

- Disordered halogens : Constrain Cl/F occupancy ratios (e.g., 50:50) and refine anisotropic displacement parameters.

- Example : In a related compound, Cl/F disorder at the 3-/4-positions required PART instructions in SHELXL to model split positions .

Q. How to interpret contradictory bioactivity data across assays (e.g., high enzyme inhibition but low cellular efficacy)?

- Permeability : Assess logP (e.g., >3 may indicate poor aqueous solubility) via shake-flask or computational methods (e.g., SwissADME).

- Metabolic stability : Perform microsomal assays to detect rapid degradation.

- Off-target effects : Use kinome-wide profiling (e.g., KinomeScan) to identify unintended interactions .

- Case study : A sulfonamide showed IC₅₀ = 50 nM in enzyme assays but EC₅₀ >10 µM in cells due to P-glycoprotein efflux .

Q. What computational strategies predict binding modes to NMDA receptors or other targets?

- Docking : Use AutoDock Vina with Glide scoring to model interactions at the GluN1/GluN2A interface, focusing on the sulfonamide’s hydrogen bonding with Arg-518 .

- MD simulations : Run 100-ns simulations in Desmond to assess stability of the ligand-receptor complex.

- Free energy calculations : Apply MM/GBSA to estimate ΔG binding, correlating with experimental IC₅₀ values.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.